DL-threo-beta-Hydroxyaspartic acid DL-threo-beta-Hydroxyaspartic acid (3S)-3-hydroxy-L-aspartic acid is the (3S)-diastereomer of 3-hydroxy-L-aspartic acid. It has a role as a metabolite. It is a conjugate acid of a (3S)-3-hydroxy-L-aspartate(2-) and a (3S)-3-hydroxy-L-aspartate(1-). It is an enantiomer of a (3R)-3-hydroxy-D-aspartic acid.
(3S)-3-hydroxy-L-aspartic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 4294-45-5
VCID: VC21538282
InChI: InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
SMILES: C(C(C(=O)O)O)(C(=O)O)N
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol

DL-threo-beta-Hydroxyaspartic acid

CAS No.: 4294-45-5

Cat. No.: VC21538282

Molecular Formula: C4H7NO5

Molecular Weight: 149.10 g/mol

* For research use only. Not for human or veterinary use.

DL-threo-beta-Hydroxyaspartic acid - 4294-45-5

CAS No. 4294-45-5
Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
IUPAC Name (2S,3S)-2-amino-3-hydroxybutanedioic acid
Standard InChI InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
Standard InChI Key YYLQUHNPNCGKJQ-LWMBPPNESA-N
Isomeric SMILES [C@H]([C@@H](C(=O)O)O)(C(=O)O)N
SMILES C(C(C(=O)O)O)(C(=O)O)N
Canonical SMILES C(C(C(=O)O)O)(C(=O)O)N

Chemical Structure and Properties

DL-threo-beta-Hydroxyaspartic acid (CAS Number: 4294-45-5) is a hydroxylated derivative of aspartic acid with the molecular formula C4H7NO5 and a molecular weight of 149.10200. The compound features a hydroxyl group at the beta position in the threo configuration, distinguishing it from its erythro diastereomer .

Physical Properties

The physical properties of DL-threo-beta-Hydroxyaspartic acid are summarized in the following table:

PropertyValue
Molecular FormulaC4H7NO5
Molecular Weight149.10200
Density1.738 g/cm³
Boiling Point368.7°C at 760 mmHg
Melting Point>230°C (decomposes)
Flash Point176.8°C
SolubilitySoluble in water
Storage Condition20°C

The compound exists as a solid at room temperature and is notably stable under normal laboratory conditions. The high melting point with decomposition indicates significant intermolecular forces, likely due to the presence of multiple hydrogen bonding sites within the molecule .

Nomenclature and Synonyms

This compound is known by several names in scientific literature, including:

  • threo-2-Amino-3-hydroxysuccinic acid

  • DL-threo-3-Hydroxyaspartic acid

  • threo-beta-Hydroxyaspartic acid

The "DL" prefix indicates that the compound exists as a racemic mixture containing both the D and L enantiomers, while "threo" designates the specific stereochemistry of the hydroxyl group relative to the amino group.

Biological Activity

Glutamate Transport Inhibition

DL-threo-beta-Hydroxyaspartic acid is primarily recognized for its ability to inhibit glutamate uptake in neuronal and glial cells. It functions as a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for removing glutamate from the synaptic cleft .

Research has demonstrated that this compound can block glutamate transport in various experimental models, including cannulated Sprague Dawley rats. In studies using COS-1 cells expressing human excitatory amino acid transporter-1 (EAAT1), DL-threo-beta-Hydroxyaspartic acid exhibited an inhibition constant (Ki) of approximately 58 μM .

Neuropharmacological Significance

By inhibiting glutamate transporters, DL-threo-beta-Hydroxyaspartic acid increases extracellular glutamate concentrations, which can significantly alter neurotransmission in experimental settings. This property makes it valuable for studying glutamatergic systems and excitotoxicity mechanisms, which are implicated in various neurological disorders .

The compound's action on glutamate transport has been investigated in relation to several pathological conditions, including viral-induced spinal motor neuron death, which involves glutamate excitotoxicity mechanisms .

Synthetic Derivatives

DL-threo-beta-Benzyloxyaspartate (DL-TBOA)

One of the most significant derivatives of DL-threo-beta-Hydroxyaspartic acid is DL-threo-beta-Benzyloxyaspartate (DL-TBOA). This modified compound was synthesized to enhance the inhibitory potency against glutamate transporters .

Synthesis Methods

From L-Aspartic Acid

While the search results primarily discuss the synthesis of L-threo-beta-hydroxyasparagine (a related compound), they provide insight into potential synthetic routes for DL-threo-beta-Hydroxyaspartic acid. One approach involves the stereoselective conversion of L-aspartic acid to L-threo-beta-hydroxyaspartic acid, as reported by Cardillo .

Iodocyclization Approach

An alternative synthesis method involves iodocyclization of 3-benzoylaminoaspartic acid to form an intermediate oxazoline dicarboxylate, which can be efficiently hydrolyzed to L-threo-beta-hydroxyaspartic acid. This approach enables the preparation of various orthogonally protected asparagine derivatives on a multiple gram scale .

The synthesis can be further adapted to create derivatives with different protecting groups, making it a versatile starting point for creating analogs with enhanced pharmacological properties or for incorporation into more complex structures .

Research Applications

Neuroscience Research

DL-threo-beta-Hydroxyaspartic acid has been employed in numerous studies investigating glutamatergic neurotransmission. By selectively blocking glutamate transport, researchers can study the effects of elevated extracellular glutamate levels on neuronal function and viability .

Specific applications include studies on glutamate regulation in cultures of human monocytic THP-1 and astrocytoma U-373 MG cells, providing insights into neuroimmunological interactions mediated by glutamate .

Neurodegeneration Studies

The compound has proven valuable in research on neurodegenerative processes, particularly those involving glutamate excitotoxicity. Studies have used DL-threo-beta-Hydroxyaspartic acid to investigate viral-induced spinal motor neuron death, demonstrating that this process involves non-cell-autonomous mechanisms and glutamate excitotoxicity .

By manipulating glutamate transport with this inhibitor, researchers have gained significant insights into the mechanisms underlying various neuropathological conditions, potentially leading to new therapeutic approaches for conditions characterized by abnormal glutamate signaling.

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